molecular formula C29H29N3O4 B15139431 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B15139431
M. Wt: 483.6 g/mol
InChI Key: STPRWURKISTIRY-NRUKRLKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxolane ring with a trityloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of the hydroxyl group: The hydroxyl group of the starting material is protected using trityl chloride in the presence of a base such as pyridine.

    Formation of the oxolane ring: The protected intermediate undergoes cyclization to form the oxolane ring.

    Introduction of the pyrimidine ring: The oxolane intermediate is then reacted with a suitable pyrimidine derivative to form the desired compound.

    Deprotection: The trityl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance the efficiency of each step. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the oxolane ring.

    Substitution: Nucleophilic substitution reactions can be performed to replace the trityloxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs and other bioactive molecules.

    Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.

    Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and other enzymes involved in nucleic acid replication, thereby preventing the proliferation of viruses and cancer cells. The trityloxymethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
  • 1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one
  • 1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Uniqueness

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trityloxymethyl group enhances its stability and bioavailability, while the amino group allows for further functionalization and derivatization. This compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H29N3O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19,30H2,1H3,(H,31,33,34)/t24?,25?,26-/m1/s1

InChI Key

STPRWURKISTIRY-NRUKRLKBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.